![molecular formula C14H9BrCl2N2O2 B5816952 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in scientific research due to its potential for use in the development of new drugs.
作用機序
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the reduction of inflammation, and the protection of neurons from damage. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthesis methods to increase the yield and purity of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, as well as improving its solubility in aqueous solutions.
合成法
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide and subsequent hydrolysis. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
科学的研究の応用
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other research has focused on the use of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-7-10(16)5-6-12(11)17/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMOQZMOYNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
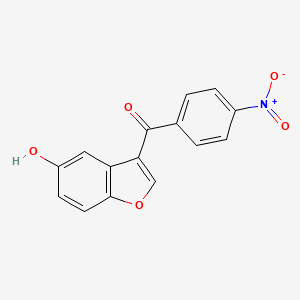
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
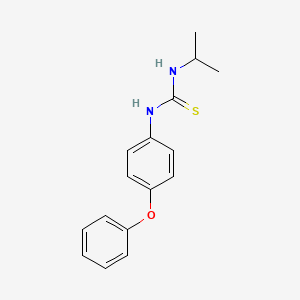
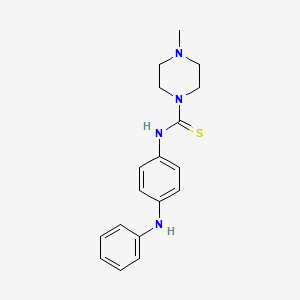
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
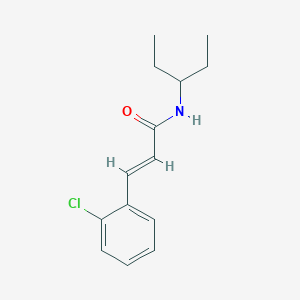
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
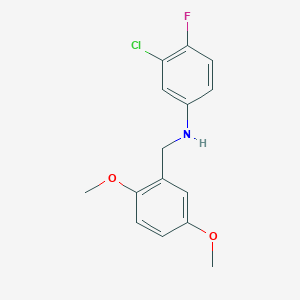
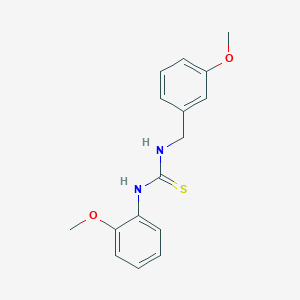
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
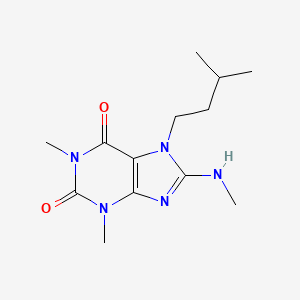
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)